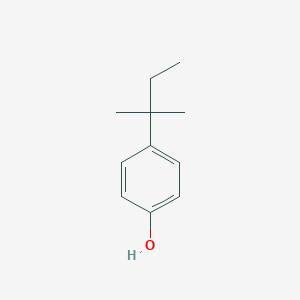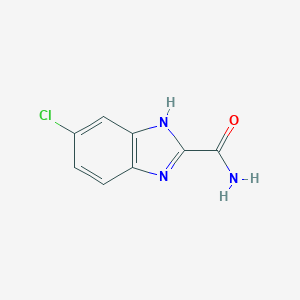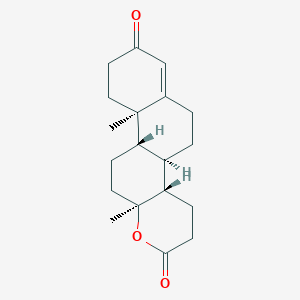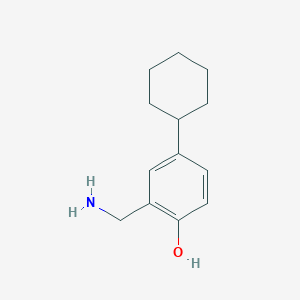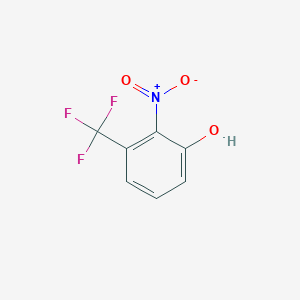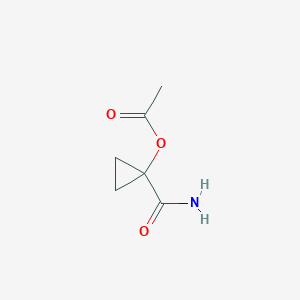
Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agriculture. The compound is a cyclopropane derivative, which is known for its unique chemical and physical properties. In
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) is not fully understood. However, studies have shown that the compound can inhibit the activity of various enzymes, including histone deacetylases (HDACs) and cyclooxygenases (COXs). Inhibition of HDACs can lead to the induction of cell cycle arrest and apoptosis, while inhibition of COXs can lead to the inhibition of pro-inflammatory cytokine production.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) are not fully understood. However, studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. In addition, the compound can inhibit the production of pro-inflammatory cytokines, which can lead to the reduction of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) for lab experiments include its unique chemical and physical properties, which make it an ideal candidate for drug delivery and pesticide applications. In addition, the compound has been shown to have potential as an anti-cancer and anti-inflammatory agent.
The limitations of Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) for lab experiments include the lack of understanding of its mechanism of action and potential side effects. Further studies are needed to fully understand the biochemical and physiological effects of the compound.
Orientations Futures
There are several future directions for research on Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI), including:
1. Further studies on the mechanism of action of the compound, including its interactions with various enzymes and proteins.
2. Development of new drug delivery systems using Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) as a carrier.
3. Studies on the potential side effects of the compound and its safety for human and animal use.
4. Development of new pesticides using Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) as an active ingredient.
5. Studies on the potential of the compound as an anti-inflammatory agent in various disease models.
In conclusion, Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) is a chemical compound that has potential applications in various scientific fields, including medicinal chemistry, pharmaceuticals, and agriculture. The compound's unique chemical and physical properties make it an ideal candidate for drug delivery and pesticide applications. Further studies are needed to fully understand the mechanism of action and potential side effects of the compound.
Méthodes De Synthèse
The synthesis of Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) involves the reaction of cyclopropanecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an acylation process, where the carboxylic acid group of cyclopropanecarboxylic acid reacts with the acetic anhydride to form an ester. The resulting ester is then hydrolyzed to form Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI).
Applications De Recherche Scientifique
Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) has potential applications in various scientific fields, including medicinal chemistry, pharmaceuticals, and agriculture. In medicinal chemistry, the compound has been studied for its potential as an anti-cancer agent. Studies have shown that the compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, the compound has been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
In the pharmaceutical industry, Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) has been studied for its potential as a drug delivery system. The unique chemical and physical properties of the compound make it an ideal candidate for drug delivery, as it can enhance the bioavailability and efficacy of drugs.
In agriculture, the compound has been studied for its potential as a pesticide. Studies have shown that the compound can inhibit the growth of various pests, including insects and fungi.
Propriétés
Numéro CAS |
123032-98-4 |
|---|---|
Nom du produit |
Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) |
Formule moléculaire |
C6H9NO3 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
(1-carbamoylcyclopropyl) acetate |
InChI |
InChI=1S/C6H9NO3/c1-4(8)10-6(2-3-6)5(7)9/h2-3H2,1H3,(H2,7,9) |
Clé InChI |
OOMJIANBYLXBFB-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1(CC1)C(=O)N |
SMILES canonique |
CC(=O)OC1(CC1)C(=O)N |
Synonymes |
Cyclopropanecarboxamide, 1-(acetyloxy)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]-](/img/structure/B45033.png)
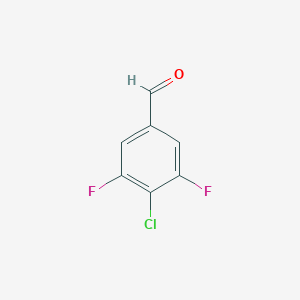
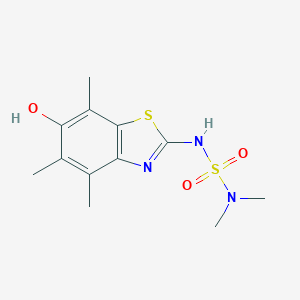
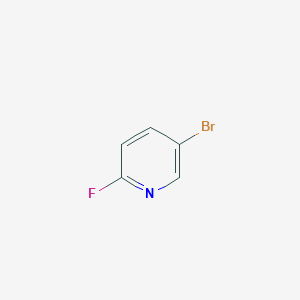
![5-Iodo-2-methyl-1H-benzo[D]imidazole](/img/structure/B45045.png)
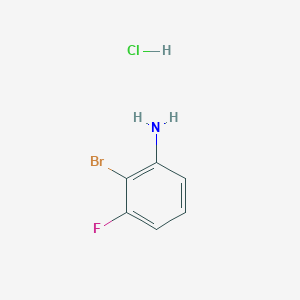
![2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile](/img/structure/B45049.png)
